6-Methylene-4-pregnene-3,20-dione is a steroid compound known for its structural similarity to natural hormones. It belongs to the class of steroids and is characterized by the presence of a methylene group at the 6-position of the pregnene structure. This compound is significant in pharmaceutical chemistry due to its potential applications in medicinal chemistry, particularly in the development of antiandrogens and other therapeutic agents.
The compound can be derived from various steroid precursors through synthetic methodologies. Its synthesis has been documented in patent literature and scientific studies, showcasing various approaches to its preparation, including condensation reactions involving formaldehyde derivatives and other reagents .
6-Methylene-4-pregnene-3,20-dione is classified as a steroid due to its four-ring core structure. More specifically, it falls under the category of C21 steroids, which are characterized by having 21 carbon atoms. This compound is also categorized as a ketosteroid due to the presence of ketone functional groups at positions 3 and 20.
The synthesis of 6-methylene-4-pregnene-3,20-dione can be achieved through several methods:
The specific conditions for these reactions can vary based on the desired derivatives of the compound. For example, the use of acetic acid or caproic acid in conjunction with p-toluenesulfonic acid has been reported to yield various acyloxy derivatives of 6-methylene-4-pregnene-3,20-dione .
The molecular formula for 6-methylene-4-pregnene-3,20-dione is . The compound exhibits an orthorhombic crystal system with distinct conformations for its rings:
Key crystallographic data includes:
6-Methylene-4-pregnene-3,20-dione can undergo various chemical reactions typical of steroid compounds:
The reactions often require specific catalysts or reagents, such as p-toluenesulfonic acid for acylation or Grignard reagents for alkylation processes .
The mechanism of action for compounds like 6-methylene-4-pregnene-3,20-dione primarily involves binding to androgen receptors or other steroid hormone receptors in biological systems. This binding can modulate gene expression and influence physiological responses.
Research indicates that modifications at the 6-position significantly affect the binding affinity and biological activity of these steroidal compounds . The presence of the methylene group enhances certain pharmacological properties compared to their non-methylated counterparts.
6-Methylene-4-pregnene-3,20-dione typically appears as a crystalline solid with specific melting points reported around °C depending on purity and preparation methods .
Key chemical properties include:
Relevant spectral data includes ultraviolet absorption maxima around nm with high extinction coefficients, indicating significant conjugation within its structure .
6-Methylene-4-pregnene-3,20-dione has potential applications in:
The synthesis of 6-methylene steroidal derivatives relies on precise stereochemical control to achieve biologically active conformations. A key industrial process (US4322349A) involves the Wittig olefination of 3,20-diketo-4-en steroids using methylenetriphenylphosphorane, yielding 6-methylene substituents with high regiospecificity at C6. This method produces the core structure of 6-methylene-4-pregnene-3,20-dione (C₂₂H₃₀O₂, MW 326.47) with a reported crystallographic purity >98% under optimized conditions [4]. Alternative microbial transformations employ Aspergillus niger to introduce Δ⁶ double bonds into pregnane backbones, followed by chemical methylenation, achieving 65–78% yields [2].
The stereochemistry of ring A is particularly sensitive to synthetic conditions. X-ray diffraction confirms that synthetic 6-methylene-4-pregnene-3,20-dione adopts an unstable sofa-half-chair conformation in ring A due to torsional strain from the C6 exocyclic methylene group (C4-C5-C6-C6M torsion angle = -48.6°). Rings B/C maintain chair conformations, while ring D exists as a half-chair, as determined by single-crystal studies (space group P2₁2₁2₁, Z=4) [1].
Table 1: Comparative Synthetic Methods for 6-Methylene Derivatives
Method | Reagent/Organism | Yield (%) | Stereochemical Outcome |
---|---|---|---|
Wittig Olefination | Methylenetriphenylphosphorane | 85–92 | 6-exo-methylene, 3-keto-Δ⁴ |
Microbial Dehydrogenation | Fusarium culmorum | 65–78 | Δ⁶ introduction, followed by methylenation |
Epoxide Rearrangement | Acid catalysts | 70–75 | 16α,17α-Epoxy precursors to Δ⁶ |
Esterification at C3/C17 significantly modulates the polarity and receptor binding of 6-methylene pregnane derivatives. Acylation of 6-methylene-4-pregnene-3,20-dione with p-iodobenzoyl chloride yields 3β-(p-iodobenzoyloxy)-16α,17α-epoxypregn-4-en-6,20-dione, a cytotoxic agent against prostate (PC-3) and breast (MCF-7) cancer cell lines. The p-iodobenzoyl group enhances cellular uptake, evidenced by 40–60% growth inhibition at 50 μM concentrations [5]. Similarly, 17α-(5-chlorovaleroyloxy) analogs demonstrate improved androgen receptor antagonism due to the electronegative haloester moiety occupying the ligand-binding domain with higher affinity than unmodified steroids [3].
Crystallographic studies of 3β-(p-fluorobenzoyloxy)-4,16-pregnadiene-6,20-dione (monoclinic P2₁, Z=2) reveal that esterification distorts ring A into an envelope conformation while the 6-methylene group retains sp² hybridization. This structural perturbation is critical for disrupting steroid 5α-reductase binding, as the flattened ring A cannot adopt the substrate’s chair conformation [6].
Table 2: Bioactive Ester Derivatives of 6-Methylene Pregnenes
Ester Modification | Biological Target | Structural Impact (X-ray) | Key Activity |
---|---|---|---|
3β-(p-Iodobenzoyloxy) | Prostate/breast cancer cells | Ring A: envelope conformation | 40–60% cytotoxicity (PC-3/MCF-7) |
17α-(5-Chlorovaleroyloxy) | Androgen receptor | C16-C17-C20-O20 torsion: -18.9° | Antiandrogenic activity |
3β-(p-Fluorobenzoyloxy) | 5α-Reductase | Ring A distortion from chair | Enzyme inhibition |
Structural optimization of 6-methylene steroids focuses on C16–C17 modifications and A-ring heteroatom incorporation to enhance pharmacological properties. Introducing 16α-methyl groups or 16,17α-epoxy bridges restricts ring D flexibility, amplifying antiandrogenic effects. For example, 16β-methyl-17α-(5-chlorovaleroyloxy)-pregna-4,6-diene-3,20-dione exhibits 5-fold greater 5α-reductase inhibition than its non-methylated counterpart (IC₅₀ 0.8 nM vs. 4.1 nM) due to steric blockade of cofactor binding [3] [5].
Azasteroid analogs like 4-methyl-4-aza-5-pregnene-3,20-dione (C₂₁H₃₁NO₂, MW 329.5 g/mol) replace C4 with nitrogen, converting ring A to a lactam. This modification increases 5α-reductase binding affinity by forming a stable enolate intermediate with NADPH, as confirmed by enzyme kinetics [7]. Conversely, 13-epi stereoisomers (JPH02167296A) show reduced activity, underscoring the necessity of natural C13 chirality for receptor recognition [8].
Table 3: Bioactivity Comparison of Key Structural Analogs
Structural Variant | Enzyme IC₅₀ | Cellular Activity | Structural Basis (X-ray) |
---|---|---|---|
16β-Methyl-17α-chlorovaleroyl | 0.8 nM | Antiandrogenic | Restricted ring D mobility |
4-Aza-Δ⁵-lactam | 1.2 nM | 5α-Reductase inhibition | Lactam H-bonding to NADPH |
13-epi-6-Methylene | >100 nM | Inactive | Altered ring C/D junction geometry |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: